4-(4-Acetoxyphenyl)-2-bromo-1-butene
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Overview
Description
4-(4-Acetoxyphenyl)-2-bromo-1-butene is an organic compound with the molecular formula C12H13BrO2. This compound is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain with a bromine atom. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-2-bromo-1-butene typically involves the bromination of 4-(4-Acetoxyphenyl)-1-butene. The reaction is carried out using bromine (Br2) in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and avoid side reactions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene moiety.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-2-bromo-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(4-Acetoxyphenyl)-1-butanol or 4-(4-Acetoxyphenyl)-1-butylamine.
Oxidation: Formation of 4-(4-Acetoxyphenyl)-2,3-epoxybutane.
Reduction: Formation of 4-(4-Acetoxyphenyl)-1-butene.
Scientific Research Applications
4-(4-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-2-bromo-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but with a ketone group instead of a bromine atom.
4-(4-Acetoxyphenyl)-1-butene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(4-Acetoxyphenyl)-2-chloro-1-butene: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-(4-Acetoxyphenyl)-2-bromo-1-butene is unique due to the presence of both an acetoxy group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
[4-(3-bromobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUHGDLYNSVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641204 |
Source
|
Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-88-8 |
Source
|
Record name | Phenol, 4-(3-bromo-3-buten-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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